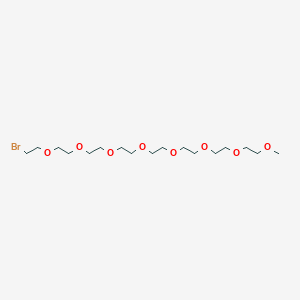

m-PEG8-Br

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJMRATZFVXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for M Peg8 Bromide and Analogous Brominated Poly Ethylene Glycol Constructs

Primary Synthetic Routes to Monobrominated mPEG Chains

The introduction of a single bromine atom at the terminus of a PEG chain can be accomplished through several reliable methods. These approaches generally involve the modification of a pre-formed PEG chain with a suitable bromine-containing reagent.

Hydrobromination Strategies for Unsaturated PEG Precursors

A viable method for introducing a terminal bromide is through the hydrobromination of an unsaturated PEG precursor, such as an allyl- or vinyl-terminated PEG. This reaction typically proceeds via a free-radical mechanism to yield the anti-Markovnikov addition product, ensuring the bromine is positioned at the terminal carbon.

The free-radical addition of hydrogen bromide (HBr) to an alkene is a well-established reaction. masterorganicchemistry.compharmaguideline.com In the context of PEG synthesis, an allyl-terminated PEG can be used as the starting material. The reaction is initiated by a radical source, often organic peroxides or even atmospheric oxygen, which generates a bromine radical from HBr. chemguide.co.uk This bromine radical then adds to the terminal carbon of the double bond, forming a more stable secondary carbon radical. Subsequent abstraction of a hydrogen atom from another molecule of HBr by this carbon radical yields the terminally brominated PEG and regenerates a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comyoutube.com

This anti-Markovnikov selectivity is a key advantage of the radical pathway, as it directs the bromine to the desired terminal position. libretexts.orgrsc.org The reaction can be carried out under relatively mild conditions. For instance, treating a vinyl-terminated poly-β-alanine with hydrogen bromide has been shown to successfully yield the bromine-terminated polymer. researchgate.net

Table 1: Reaction Parameters for Anti-Markovnikov Hydrobromination of Unsaturated Polymers

| Parameter | Condition |

|---|---|

| Substrate | Allyl-terminated PEG |

| Reagent | Hydrogen Bromide (HBr) |

| Initiator | Organic Peroxides (e.g., AIBN) or UV light |

| Solvent | Non-polar organic solvent (e.g., hexane) |

| Temperature | Room temperature |

| Selectivity | Anti-Markovnikov |

Nucleophilic Substitution Reactions for Bromide Incorporation

Nucleophilic substitution represents a more common and versatile approach for the synthesis of brominated PEGs. These methods typically start with a hydroxyl-terminated PEG and convert the hydroxyl group into a bromide.

The direct conversion of the terminal hydroxyl group of a PEG to a bromide is a straightforward and widely used method. This transformation can be achieved using various brominating agents. Common reagents for this purpose include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and combinations of carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). researchgate.net

The reaction with PBr₃, for example, involves the activation of the hydroxyl group by phosphorus, followed by a backside attack by the bromide ion in an Sₙ2-type reaction. These reactions are typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions to prevent side reactions.

Another effective method involves the use of 2-bromoacetyl bromide. researchgate.net In a typical procedure, poly(ethylene glycol) is reacted with 2-bromoacetyl bromide in the presence of a base such as triethylamine in an ice bath, followed by stirring at room temperature. nih.gov

Table 2: Common Halogenating Agents for Conversion of PEG-OH to PEG-Br

| Halogenating Agent | Typical Solvent | Base (if required) |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Dichloromethane (DCM) | None |

| Thionyl Bromide (SOBr₂) | Dichloromethane (DCM) | Pyridine |

| Carbon Tetrabromide/Triphenylphosphine (CBr₄/PPh₃) | Tetrahydrofuran (THF) | None |

An alternative and often preferred two-step approach involves the initial conversion of the hydroxyl-terminated PEG into a more reactive intermediate, such as a tosylate or mesylate. These sulfonate esters are excellent leaving groups, facilitating a subsequent nucleophilic substitution with a bromide salt.

The first step is the reaction of the PEG-OH with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, typically pyridine or triethylamine, to form the corresponding PEG-OTs or PEG-OMs. nih.gov The reaction is generally carried out in an aprotic solvent like dichloromethane or toluene.

In the second step, the tosylated or mesylated PEG is treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The bromide ion displaces the tosylate or mesylate group via an Sₙ2 reaction to yield the desired brominated PEG. This method is highly efficient and often results in high yields with minimal side products.

Table 3: Two-Step Bromination via Sulfonate Ester Intermediates

| Step | Reagents | Solvent | Key Intermediate |

|---|---|---|---|

| 1. Sulfonylation | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), Triethylamine | Dichloromethane (DCM) | PEG-OTs or PEG-OMs |

| 2. Bromination | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) | Acetone or DMF | PEG-Br |

Controlled Polymerization Techniques Yielding Bromine-Terminated PEGs

In addition to modifying pre-existing PEG chains, it is also possible to synthesize bromine-terminated PEGs directly through controlled polymerization methods. Anionic polymerization of ethylene (B1197577) oxide is a particularly powerful technique for this purpose.

Anionic Polymerization of Ethylene Oxide with Bromine-Containing Initiators

Anionic ring-opening polymerization of ethylene oxide can be initiated by a variety of nucleophiles. researchgate.net To obtain a bromine-terminated PEG, an initiator containing a protected or latent bromine functionality can be employed. However, a more direct approach involves using an initiator that can be converted to a bromide at the chain end after polymerization.

A common strategy in living anionic polymerization is to introduce the desired end-group through a specific termination reaction. For instance, the living poly(ethylene oxide) chain, which possesses an alkoxide active center, can be terminated with a reagent that introduces a bromine atom. However, direct termination with reagents like elemental bromine can lead to side reactions.

A more controlled approach involves the use of initiators that are themselves brominated. For example, an alcohol containing a bromine atom, such as 2-bromoethanol, can be deprotonated to form an alkoxide initiator. The anionic polymerization of ethylene oxide is then initiated by this bromoalkoxide. The polymerization proceeds until the desired molecular weight is achieved, at which point the reaction is terminated, typically by the addition of a proton source. This method allows for the synthesis of well-defined bromine-terminated PEGs with narrow molecular weight distributions. It's important to note that the initiator's bromine must be unreactive under the polymerization conditions.

While less common for direct synthesis of PEG-Br, Atom Transfer Radical Polymerization (ATRP) often utilizes bromine-terminated macroinitiators, such as PEO-Br, to synthesize block copolymers. nih.gov These PEO-Br macroinitiators are typically prepared via the nucleophilic substitution methods described in section 2.1.2. nih.gov

Atom Transfer Radical Polymerization (ATRP) Macroinitiator Synthesis via Bromination

The synthesis of ATRP macroinitiators from hydroxyl-terminated precursors is a fundamental technique for creating well-defined block copolymers. For a methoxy-capped PEG oligomer like m-PEG7-OH, conversion to an ATRP macroinitiator such as m-PEG8-bromide involves the esterification of the terminal hydroxyl group with a bromine-containing initiator, most commonly α-bromoisobutyryl bromide (BIBB).

This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) to prevent side reactions with moisture. A base, such as triethylamine (TEA), is added to neutralize the hydrogen bromide (HBr) byproduct generated during the esterification. The m-PEG-OH starting material is dissolved in the solvent, followed by the addition of the base and then the dropwise addition of α-bromoisobutyryl bromide, often at a reduced temperature (e.g., 0 °C) to control the reaction, which then proceeds to completion at room temperature.

The degree of bromination can be controlled by adjusting the molar ratio of the brominating agent (BIBB) to the hydroxyl groups on the PEG chain. For monofunctional m-PEG8-OH, a slight excess of BIBB ensures complete conversion of the terminal alcohol to the bromoisobutyrate ester, effectively capping the polymer chain with an ATRP-initiating site. This resulting macroinitiator can then be used to initiate the controlled radical polymerization of various monomers, such as methyl methacrylate (B99206) (MMA), to produce well-defined diblock copolymers like m-PEG-b-PMMA.

Table 1: Typical Reagents for Synthesis of Brominated PEG ATRP Macroinitiator

| Reagent Role | Example Compound | Purpose |

|---|---|---|

| PEG Precursor | m-PEG-OH | The hydrophilic polymer backbone with a terminal hydroxyl group. |

| Brominating Agent | α-bromoisobutyryl bromide (BIBB) | Reacts with the hydroxyl group to add the bromine-containing initiator moiety. |

| Base | Triethylamine (TEA) | Scavenges the HBr byproduct of the esterification reaction. |

Solid-Phase Synthesis Approaches for Defined m-PEG8-bromide Oligomers

Solid-phase synthesis offers a powerful, chromatography-free method for producing monodisperse, sequence-defined PEG oligomers like m-PEG8-bromide. This approach provides precise control over the oligomer length, which is challenging to achieve with traditional solution-phase polymerization methods.

The synthesis is typically performed on a solid support, such as a Wang resin, which has an acid-labile linker. A key strategy involves the stepwise addition of PEG monomer units. For instance, a tetraethylene glycol monomer bearing two different functional groups—a tosyl leaving group at one end and an acid-labile dimethoxytrityl (DMTr) protecting group at the other—can be used.

The synthetic cycle proceeds through three main steps:

Deprotonation: The hydroxyl group on the solid support is deprotonated with a strong base, such as potassium tert-butoxide (tBuOK), to form a reactive alkoxide.

Coupling: The deprotonated support is reacted with the tosylated monomer via a Williamson ether synthesis. This attaches the first PEG block to the resin.

Deprotection (Detritylation): The DMTr protecting group on the newly added monomer is removed with a dilute acid, exposing a new hydroxyl group for the next coupling cycle.

This cycle is repeated until the desired chain length (e.g., eight ethylene glycol units) is achieved. To obtain the final m-PEG8-bromide product, the terminal hydroxyl group of the resin-bound PEG chain is first functionalized. This can be achieved by converting the alcohol to a bromide using a suitable brominating agent. Following this functionalization, the final product is cleaved from the solid support using a strong acid like trifluoroacetic acid (TFA). This method allows for the creation of asymmetric PEG derivatives in high yield and purity.

Considerations in the Purity and Yield Optimization of m-PEG8-bromide Synthesis

Optimizing the purity and yield of m-PEG8-bromide requires careful control over reaction conditions and effective post-synthesis purification. In PEGylation reactions, a common challenge is the formation of a mixture of products, including unreacted starting materials and potentially multi-PEGylated species if the starting material were not monofunctional.

To maximize the yield of the desired monofunctional product, reaction parameters such as stoichiometry, temperature, and reaction time must be finely tuned. Using a molar excess of the brominating agent can drive the reaction to completion, but this necessitates a robust purification strategy to remove the unreacted excess.

Several purification techniques can be employed to isolate the target compound:

Solvent Extraction/Precipitation: After the synthesis of a PEG derivative, the reaction mixture can be separated using a two-phase solvent system, such as dichloromethane and water. The product is extracted into the organic layer, which is then dried and concentrated. The final product can often be precipitated from the concentrated solution by adding a solvent in which the PEG derivative is insoluble, such as diethyl ether, allowing for its isolation by filtration.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for separating the desired PEG product from smaller molecules like excess reagents and byproducts.

Dialysis and Membrane Centrifugation: These methods are particularly useful for purifying larger PEG derivatives or PEG-grafted materials by separating them from low-molecular-weight impurities based on a molecular weight cutoff.

The effectiveness of purification is critical and can be assessed using analytical methods like infrared spectroscopy and thermogravimetric analysis to confirm the removal of starting materials and impurities. For solid-phase synthesis, a key advantage is that excess reagents and byproducts are simply washed away after each coupling and deprotection step, leading to a very pure product upon cleavage from the resin and minimizing the need for extensive downstream purification.

Reactivity Profile and Mechanistic Considerations of M Peg8 Bromide in Organic Transformations

The Bromide Moiety as a Nucleophilic Leaving Group

The bromide atom in m-PEG8-bromide is a key functional feature, acting as an effective leaving group in a variety of organic reactions. broadpharm.comdcchemicals.com Bromide is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid, and is a stable, weakly basic anion. libretexts.orgbits-pilani.ac.in This characteristic facilitates the cleavage of the carbon-bromine (C-Br) bond, which is a critical step in both nucleophilic substitution and elimination reactions.

Nucleophilic substitution reactions are fundamental transformations for m-PEG8-bromide, allowing for the introduction of a wide array of functional groups. These reactions can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the structure of the nucleophile.

The S_N2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the bromide at the same time as the bromide ion departs. byjus.comlibretexts.org This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate (m-PEG8-bromide) and the nucleophile. youtube.comchemicalnote.com For m-PEG8-bromide, which is a primary alkyl halide, the S_N2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon. bits-pilani.ac.inyoutube.com Strong, anionic nucleophiles and polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), tend to accelerate S_N2 reactions. byjus.com

The S_N1 (unimolecular nucleophilic substitution) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S_N1 reaction is dependent only on the concentration of the substrate. libretexts.orgspcmc.ac.in While primary carbocations are generally unstable, making the S_N1 pathway less common for primary alkyl halides like m-PEG8-bromide, it can occur under specific conditions, such as in the presence of a very weak nucleophile or a strongly ionizing solvent. libretexts.orglibretexts.org

The competition between S_N1 and S_N2 pathways is a critical consideration. For primary alkyl halides, the S_N2 reaction is typically dominant. However, factors like the use of a bulky nucleophile or specific solvent conditions can influence the reaction pathway. masterorganicchemistry.com

In addition to substitution, m-PEG8-bromide can undergo elimination reactions, leading to the formation of an alkene. These reactions often compete with nucleophilic substitution. masterorganicchemistry.com

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the bromide, simultaneously with the departure of the bromide ion and the formation of a double bond. libretexts.orgdalalinstitute.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases favor the E2 pathway over S_N2, even for primary alkyl halides. libretexts.org The stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group. numberanalytics.com

The E1 (unimolecular elimination) mechanism is a two-step process that shares the same initial carbocation formation step as the S_N1 reaction. libretexts.orgspcmc.ac.in Following carbocation formation, a weak base removes an adjacent proton to form the double bond. libretexts.org The rate of an E1 reaction is dependent only on the substrate concentration. spcmc.ac.in E1 reactions are more common for tertiary and secondary alkyl halides but can compete with S_N1 reactions, particularly at higher temperatures. libretexts.org For m-PEG8-bromide, the E1 pathway is generally not favored due to the instability of the primary carbocation.

Competition between substitution and elimination is a significant factor. The outcome of the reaction is influenced by the strength and steric bulk of the base/nucleophile, the reaction temperature, and the solvent. Strong, non-bulky bases/nucleophiles tend to favor S_N2 reactions, while strong, hindered bases favor E2 elimination. masterorganicchemistry.com Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

Influence of the Polyether Chain on Reactivity

The m-PEG8-bromide molecule is not just a simple alkyl bromide; the presence of the methoxy-terminated polyethylene (B3416737) glycol chain significantly influences its reactivity.

The PEG chain introduces notable steric effects . The flexible, solvated chain can create a "conformational cloud" that may hinder the approach of a nucleophile to the electrophilic carbon. frontiersin.org This steric hindrance can potentially slow down the rate of S_N2 reactions compared to a smaller alkyl bromide. youtube.com However, the linear nature of the PEG chain means this effect is less pronounced than in branched polymers. caltech.edu

A key property of the PEG chain is its ability to enhance the solubility of the molecule in a wide range of solvents, including both aqueous and organic media. broadpharm.commdpi.com This amphiphilic character is advantageous, allowing reactions to be carried out in various solvent systems.

The choice of solvent has a profound impact on reaction kinetics . For S_N2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity. byjus.com In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org The PEG chain itself can interact with solvents, and these interactions can influence the local microenvironment of the reaction, potentially affecting reaction rates. chemrxiv.orgresearchgate.net Studies on similar reactions have shown that solvent polarity can significantly alter reaction rates, with more polar solvents sometimes accelerating reactions by stabilizing charged transition states. ku.edu

Strategies for Selective Functionalization of m-PEG8-bromide

The reactivity of the bromide group allows for a variety of selective functionalization strategies. The primary approach is through nucleophilic substitution, where the bromide is displaced by a nucleophile to introduce a new functional group. axispharm.com This is a common method for attaching m-PEG8 linkers to other molecules, such as in the synthesis of antibody-drug conjugates (ADCs) or PROTACs. fujifilm.com

To achieve high selectivity and yield in these conjugations, careful control of reaction conditions is essential. This includes the choice of nucleophile, solvent, and temperature to favor the desired S_N2 pathway and minimize competing elimination reactions. For instance, using a strong, non-basic nucleophile in a polar aprotic solvent at a moderate temperature would be a typical strategy to promote the S_N2 reaction. masterorganicchemistry.com

Heterobifunctional derivatives of PEG, where one end is the bromide and the other is a different functional group, allow for sequential conjugation reactions. frontiersin.org For example, a PEG linker with a bromide at one end and a protected amine or carboxylic acid at the other can be used to first react via the bromide and then, after deprotection, engage in a second conjugation reaction.

Applications of M Peg8 Bromide in Advanced Chemical and Materials Research

In Bioconjugation and Chemical Biology Research

The ability to covalently attach PEG chains to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical and chemical biology research. m-PEG8-bromide serves as a valuable reagent in this context, enabling the modification of biological macromolecules to improve their physicochemical properties.

The bromide group of m-PEG8-bromide is an excellent leaving group for nucleophilic substitution reactions. broadpharm.com This property is widely exploited for the site-specific modification of biomolecules containing thiol (sulfhydryl) groups, such as the amino acid cysteine. axispharm.comacs.org The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile that can readily displace the bromide ion from the PEG linker. acs.org

This reaction results in the formation of a highly stable thioether (sulfide) bond, covalently linking the PEG chain to the biomolecule. thermofisher.com The specificity of this reaction for cysteine residues can be controlled by maintaining the reaction pH between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic, and competing reactions with other residues like lysine (B10760008) are minimized. thermofisher.com This method is frequently used for the PEGylation of proteins and peptides where a cysteine residue is naturally available or has been introduced at a specific site through protein engineering. acs.orgnih.gov

Table 1: Reaction of m-PEG8-bromide with a Thiol-Containing Biomolecule

| Reactant 1 | Reactant 2 | Key Functional Groups | Resulting Bond | Product |

| m-PEG8-bromide | Thiol-containing biomolecule (e.g., Cysteine on a protein) | C-Br (alkyl bromide), R-SH (thiol) | Thioether (Sulfide) | PEGylated Biomolecule |

While m-PEG8-bromide itself does not react directly with amines under typical bioconjugation conditions, it serves as a crucial starting material for the synthesis of amine-reactive PEG linkers. precisepeg.combroadpharm.com A common strategy involves a two-step chemical modification to convert the terminal bromide into an N-hydroxysuccinimide (NHS) ester. fishersci.se

First, the bromide is displaced by a nucleophile to introduce a carboxylic acid functionality. This can be achieved through various synthetic routes, such as reaction with a protected carboxylate or conversion to a nitrile followed by hydrolysis. The resulting m-PEG8-carboxylic acid can then be activated by reacting it with N-hydroxysuccinimide, often in the presence of a carbodiimide (B86325) coupling agent like EDC. nih.gov The final product, m-PEG8-NHS ester, is highly reactive towards primary amines, such as those on the side chain of lysine residues in proteins. fishersci.seaxispharm.com This reaction forms a stable amide bond, providing an effective indirect route for the amine-specific PEGylation of biomolecules originating from m-PEG8-bromide. fishersci.setargetmol.com

Table 2: Synthetic Pathway from m-PEG8-bromide to Amine-Reactive Linker

| Starting Material | Intermediate | Final Reagent | Target Functional Group on Biomolecule |

| m-PEG8-bromide | m-PEG8-carboxylic acid | m-PEG8-NHS ester | Primary Amine (-NH₂) |

| m-PEG8-bromide | m-PEG8-amine | Can be coupled to a carboxyl group | Carboxylic Acid (-COOH) |

A prominent example is the synthesis of biotinylated probes. Bifunctional linkers like Biotin-PEG8-Bromide incorporate a biotin (B1667282) group for high-affinity binding to streptavidin (useful for pull-down assays and detection) and a bromide group for covalent attachment to a molecule of interest. broadpharm.com In this construct, the m-PEG8-bromide moiety is first derivatized to include biotin and then used to attach this dual-functionality tag to a target. This modular approach allows for the creation of custom probes for affinity-based proteomics and other molecular biology applications. mdpi.com

The generation of homogenous bioconjugates, where a single modifier is attached to a specific site on a protein, is highly desirable for therapeutic and diagnostic applications. nih.gov Heterogeneous mixtures of positional isomers can be difficult to characterize and may exhibit variable biological activity. nih.gov m-PEG8-bromide is instrumental in achieving site-specific modification, primarily through the alkylation of cysteine residues as described previously. axispharm.compolysciences.com

The key to site-specificity is the presence of a single, uniquely reactive cysteine on the protein surface. nih.gov Many modern therapeutic proteins are engineered to contain a single free cysteine residue at a location that does not disrupt the protein's structure or function. acs.org By reacting such a protein with m-PEG8-bromide under controlled conditions, the PEG chain can be directed exclusively to that engineered site. nih.gov This approach contrasts with less specific methods that target the more abundant lysine residues and often result in a mixture of products. nih.gov Enzymatic labeling techniques can also be used to introduce a unique reactive handle onto a protein, which can then be targeted for conjugation. nih.gov

In Macromolecular and Polymer Synthesis

Beyond bioconjugation, m-PEG8-bromide plays a significant role in polymer chemistry, particularly in the synthesis of advanced macromolecular architectures.

m-PEG8-bromide is widely used as a macroinitiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). polysciences.comkochi-tech.ac.jpdiva-portal.org ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. cmu.eduwikipedia.org

In this process, the carbon-bromine bond in m-PEG8-bromide is reversibly and homolytically cleaved by a transition-metal catalyst (typically a copper complex) in a lower oxidation state. cmu.eduwikipedia.org This generates a radical on the PEG chain and the metal complex in a higher oxidation state. The newly formed radical then initiates the polymerization of a vinyl monomer, such as styrene (B11656) or an acrylate. kochi-tech.ac.jpcmu.edu The "living" or "controlled" nature of ATRP arises from the rapid reversible deactivation process, where the oxidized metal complex reacts with the propagating radical to reform the dormant alkyl bromide species. cmu.edu This minimizes termination reactions and allows polymer chains to grow uniformly. Using m-PEG8-bromide as the initiator directly yields amphiphilic block copolymers, consisting of a hydrophilic PEG block and a new, user-defined polymer block. cmu.edu

Table 3: Role of m-PEG8-bromide in Atom Transfer Radical Polymerization (ATRP)

| Component | Role | Example | Resulting Polymer Structure | Key Features |

| m-PEG8-bromide | Macroinitiator | Initiates polymerization of monomers like methyl methacrylate (B99206) (MMA) or styrene. kochi-tech.ac.jp | Diblock Copolymer (PEG-b-PMMA) | Controlled molecular weight, low polydispersity. diva-portal.org |

| CuBr/Ligand | Catalyst System | Activates and deactivates the polymer chain end. kochi-tech.ac.jpcmu.edu | N/A | Enables controlled "living" polymerization. |

| Vinyl Monomer | Building Block | Propagates from the initiated PEG chain. kochi-tech.ac.jp | Forms the second block of the copolymer. | Properties of the final polymer can be tuned by monomer choice. |

Synthesis of Block Copolymers and Graft Copolymers with Defined Architectures

The defined structure of m-PEG8-bromide makes it a valuable building block for the synthesis of complex polymer architectures, such as block and graft copolymers. These materials are of significant interest due to their ability to self-assemble into ordered nanostructures and their potential for a wide range of applications.

In the synthesis of block copolymers , m-PEG8-bromide can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). numberanalytics.comrsc.org The bromide end-group can initiate the polymerization of a second monomer, leading to the formation of a well-defined A-B diblock copolymer, where the 'A' block is the hydrophilic PEG chain and the 'B' block is a different polymer segment. This method allows for precise control over the molecular weight and architecture of the resulting block copolymer. rsc.org The combination of a hydrophilic PEG block with a hydrophobic polymer block results in amphiphilic macromolecules that can self-assemble into various morphologies, such as micelles or vesicles, in selective solvents. nih.gov

Graft copolymers , which consist of a polymer backbone with polymeric side chains, can also be synthesized using m-PEG8-bromide. openmedicinalchemistryjournal.comnih.gov In a "grafting from" approach, a polymer backbone can be functionalized with initiator sites that can subsequently initiate the polymerization of monomers. Alternatively, in a "grafting onto" method, pre-synthesized polymer chains with reactive end groups, such as those derived from m-PEG8-bromide, can be attached to a polymer backbone. nih.gov This approach allows for the creation of copolymers with tailored properties, combining the characteristics of the backbone polymer with those of the grafted PEG chains. numberanalytics.comopenmedicinalchemistryjournal.com The resulting graft copolymers often exhibit enhanced solubility and unique solution properties. nih.gov

Formation of Cross-Linked Polymer Networks and Hydrogels

The bromide functionality of m-PEG8-bromide allows for its incorporation into cross-linked polymer networks and hydrogels. nih.govresearchgate.net These three-dimensional polymer structures are of great interest for applications in areas such as drug delivery, tissue engineering, and absorbents.

Cross-linked polymer networks can be formed by reacting bifunctional or multifunctional cross-linking agents with polymers containing reactive groups. nih.gov m-PEG8-bromide can be used to introduce reactive sites into a polymer chain, which can then be cross-linked. For instance, the bromide can be displaced by a nucleophile from another polymer chain or a cross-linking molecule, leading to the formation of a stable covalent bond and a cross-linked network. mdpi.com

Hydrogels are a specific class of cross-linked polymer networks that are highly swollen with water. researchgate.net The hydrophilic nature of the PEG chain in m-PEG8-bromide makes it an ideal component for hydrogel formation. By incorporating m-PEG8-bromide into a polymer network, the resulting hydrogel can exhibit enhanced water absorption and biocompatibility. The degree of cross-linking and the length of the PEG chains can be varied to control the swelling behavior, mechanical properties, and mesh size of the hydrogel.

In Advanced Materials Science and Surface Functionalization

The unique properties of m-PEG8-bromide make it a valuable reagent for modifying the surfaces of various materials, leading to enhanced performance in a range of applications.

Modification of Substrate Surfaces for Enhanced Biocompatibility and Antifouling Properties

A significant application of m-PEG8-bromide is in the modification of surfaces to improve their biocompatibility and resistance to biofouling. axispharm.comunical.itfrontiersin.org Biofouling, the non-specific adsorption of proteins, cells, and other biological macromolecules onto a surface, is a major challenge in biomedical devices and implants. researchgate.net

By grafting m-PEG8-bromide onto a substrate, a dense layer of hydrophilic PEG chains can be created on the surface. mdpi.com This PEG layer forms a protective barrier that sterically hinders the approach of proteins and other biomolecules, thereby reducing non-specific adsorption. researchgate.netmdpi.com The mechanism behind this antifouling property is attributed to the formation of a hydration layer around the PEG chains, which creates an energetic barrier to protein adhesion. mdpi.com This surface modification strategy has been successfully employed to improve the biocompatibility of materials used in medical implants, biosensors, and drug delivery systems. frontiersin.org

Fabrication of PEGylated Nanostructures and Smart Materials

m-PEG8-bromide plays a crucial role in the fabrication of PEGylated nanostructures, which are nanoparticles, liposomes, or other nanoscale materials that have been surface-modified with PEG chains. axispharm.comscispace.comnih.gov This process, known as PEGylation, is widely used to improve the pharmacokinetic properties of therapeutic nanoparticles and to enhance their stability in biological fluids. mdpi.com The bromide group allows for the covalent attachment of the PEG chain to the surface of the nanostructure. axispharm.com

The resulting PEGylated nanostructures exhibit several advantages, including increased circulation time in the bloodstream, reduced clearance by the reticuloendothelial system, and improved tumor targeting through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, m-PEG8-bromide can be used in the development of "smart" materials that respond to specific stimuli, such as changes in pH or temperature. researchgate.net For example, a PEGylated nanocarrier could be designed to release its drug payload in the acidic environment of a tumor. mdpi.com

Development of Self-Assembled Systems and Colloidal Stability Studies

The amphiphilic nature of block copolymers synthesized using m-PEG8-bromide allows for the formation of self-assembled systems, such as micelles and vesicles, in aqueous solutions. axispharm.comresearchgate.net These self-assembled structures have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic PEG shell that provides stability and biocompatibility. nih.gov The size and morphology of these self-assembled systems can be controlled by varying the block lengths of the copolymer.

The PEG chains on the surface of these self-assembled systems and other colloidal particles play a critical role in their stability. mit.edu The hydrophilic PEG layer provides steric stabilization, preventing the aggregation and precipitation of the particles in solution. nih.gov This is crucial for applications where the particles need to remain dispersed in a liquid medium, such as in drug delivery formulations and diagnostic assays.

In Supramolecular Chemistry

In the field of supramolecular chemistry, which focuses on the study of non-covalent interactions, m-PEG8-bromide and its derivatives can be utilized in the construction of complex, self-organizing systems. rsc.org The PEG chain can participate in host-guest interactions with macrocyclic molecules like cyclodextrins or cucurbiturils. acs.org

Incorporation into Host-Guest Systems and Molecular Recognition Constructs

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule. nih.gov These interactions are governed by non-covalent forces. nih.gov The integration of flexible polymer chains like PEG into these systems can significantly modulate binding events and the properties of the resulting assemblies. Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils can encapsulate guest molecules, leading to applications in drug delivery and sensing. nih.gov

While direct studies detailing the specific host-guest complexes of m-PEG8-bromide are not extensively documented in the provided results, the principles of PEGylation suggest a significant role for the m-PEG8- moiety in this field. The flexible, hydrophilic PEG chain can act as a guest, threading into the cavity of a macrocyclic host, or it can be attached to a host or guest to modify its solubility and interaction profile. The ability to measure association constants and observe conformational changes upon binding is critical for understanding these systems. rsc.org The presence of the PEG chain can influence the dynamics and stability of host-guest complexes, providing a method to fine-tune molecular recognition processes. rsc.org

Assembly of Photoresponsive Supramolecular Gels and Functional Materials

Supramolecular gels are formed through the self-assembly of low-molecular-mass gelators into fibrous networks, driven by non-covalent interactions. ias.ac.in By incorporating photoresponsive units into the gelator molecules, these materials can be engineered to respond to light, enabling remote control over their properties, such as reversible gel-to-sol transitions. ias.ac.innih.gov

A notable application involving a PEG8 moiety is in the creation of photoresponsive amphiphiles. In one study, a gelator molecule, PEG8-Phe-Azo-C18 , was synthesized. researchgate.net This molecule contains a photosensitive azobenzene (B91143) unit, a phenylalanine linker, a hydrophobic C18 alkyl chain, and a hydrophilic PEG8 polar head. researchgate.net

Gel Formation: The amphiphile self-assembles in solvents like DMSO to form a stable gel. researchgate.net This self-assembly is driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. ias.ac.in

Photoresponsive Behavior: The azobenzene unit in the gelator exists in a stable trans isomeric state. Upon irradiation with UV light (e.g., 365 nm), it undergoes isomerization to the cis form. researchgate.netrsc.org This change in molecular geometry disrupts the ordered packing of the gelator molecules, leading to the breakdown of the fibrous network and a transition from a gel to a sol state. researchgate.net

Reversibility: The process is reversible. The cis-isomer can thermally revert to the more stable trans-isomer in the dark, allowing the supramolecular fibers to reform and the gel state to be recovered. researchgate.net

This light-triggered control over the material's phase makes such PEG8-containing gels promising for applications in smart materials and controlled release systems. ias.ac.in

Table 1: Research Findings on PEG8-Containing Photoresponsive Gel

| Property | Observation | Implication | Citation |

|---|---|---|---|

| Gelator Molecule | PEG8-Phe-Azo-C18 | An amphiphile with a hydrophilic PEG8 head and a photoresponsive azobenzene core. | researchgate.net |

| Gelation | Forms a stable gel in DMSO at 5 wt%. | Demonstrates effective self-assembly into a supramolecular network. | researchgate.net |

| Stimulus | UV light (365 nm) | Induces trans-to-cis isomerization of the azobenzene unit. | researchgate.netrsc.org |

| Response | Reversible gel-to-sol transition. | The geometric change disrupts non-covalent interactions, collapsing the gel network. | researchgate.net |

| Recovery | Thermal back-isomerization in the dark. | The system can be switched between gel and sol states, indicating a "smart" material. | researchgate.net |

As Precursors for Advanced Chemical Reagents and Linkers

The terminal bromide of m-PEG8-bromide makes it an excellent starting material for synthesizing a variety of other functionalized PEG reagents. broadpharm.com Its role as a PEG-based linker is particularly prominent in the field of targeted protein degradation and bioconjugation.

Synthesis of PROTAC Linkers and Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate specific proteins from cells. targetmol.comnih.gov They consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.govmedchemexpress.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. targetmol.comxcessbio.com

The linker component is critical to the PROTAC's efficacy, as its length and composition influence the formation and stability of the ternary complex between the target protein and the E3 ligase. nih.gov m-PEG8-bromide is frequently used as a PEG-based PROTAC linker. targetmol.comchemsrc.commedchemexpress.com The defined, hydrophilic PEG8 chain provides adequate spacing and solubility, facilitating the effective connection of the two ligands. targetmol.com The bromide allows for straightforward attachment to one of the ligands through nucleophilic substitution, making it a valuable building block in the synthesis of PROTAC libraries for optimizing protein degradation. nih.gov

Transformation to Azide- and Alkyne-Functionalized PEGs for Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com m-PEG8-bromide can be readily converted into key reagents for these reactions.

Synthesis of m-PEG8-azide: The bromide group is a good leaving group and can be displaced by an azide (B81097) nucleophile. broadpharm.com The reaction of m-PEG8-bromide with sodium azide (NaN₃) in a suitable solvent like DMF yields m-PEG8-azide . nih.gov This product is a monofunctional PEG linker containing a terminal azide group, which is reactive with alkyne-functionalized molecules via click chemistry to form a stable triazole linkage. broadpharm.compure-synth.com

Synthesis of Alkyne-Functionalized PEGs: Similarly, an alkyne group can be introduced. For instance, reacting m-PEG8-bromide with a small molecule containing both a hydroxyl and an alkyne group (like propargyl alcohol) under basic conditions would yield an ether linkage, resulting in an m-PEG8-propargyl derivative. This alkyne-terminated PEG is a versatile reagent for bioconjugation with azide-containing molecules. broadpharm.comaxispharm.com Propargyl-PEG-bromide linkers are a recognized class of reagents used in the synthesis of PROTACs and antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.commedchemexpress.com

Generation of Other Reactive mPEG8 Derivatives (e.g., aldehyde, carboxylic acid)

The versatility of m-PEG8-bromide extends to its conversion into other useful derivatives for bioconjugation.

m-PEG8-aldehyde: The synthesis of m-PEG8-aldehyde from m-PEG8-bromide typically proceeds through an intermediate, m-PEG8-alcohol . amerigoscientific.com The bromide can be converted to a hydroxyl group, which is then carefully oxidized using standard methods to yield the aldehyde. m-PEG8-aldehyde is reactive towards molecules containing hydrazide or aminooxy groups, enabling the labeling of biomolecules. medchemexpress.commedkoo.com

m-PEG8-carboxylic acid: To synthesize m-PEG8-carboxylic acid , the intermediate m-PEG8-alcohol can be oxidized further under stronger conditions. Alternatively, a more direct route from the alkyl bromide involves reaction with a protected carboxylate, such as reacting m-PEG8-bromide with t-butyl bromoacetate (B1195939) in the presence of a base, followed by acidic deprotection to yield the final carboxylic acid. google.comorganic-chemistry.org The resulting m-PEG8-acid provides a carboxyl group that can be activated to form stable amide bonds with amine-containing molecules. creative-biolabs.com

Table 2: Derivatives of m-PEG8-bromide and Their Applications

| Derivative | Functional Group | Synthesis from m-PEG8-bromide | Reactive Partner(s) | Application | Citations |

|---|---|---|---|---|---|

| m-PEG8-azide | Azide (-N₃) | Nucleophilic substitution with NaN₃ | Alkyne, DBCO, BCN | Click Chemistry, Bioconjugation | sigmaaldrich.comnih.govbroadpharm.com |

| m-PEG8-alkyne | Alkyne (-C≡CH) | Nucleophilic substitution with an alkyne alcoholate | Azide | Click Chemistry, ADC/PROTAC synthesis | broadpharm.comaxispharm.commedchemexpress.com |

| m-PEG8-aldehyde | Aldehyde (-CHO) | Conversion to alcohol, then mild oxidation | Hydrazide, Aminooxy | Biomolecule Labeling | amerigoscientific.commedkoo.com |

| m-PEG8-carboxylic acid | Carboxylic Acid (-COOH)| Conversion to alcohol, then oxidation; or carboxylation | Amine (after activation) | Bioconjugation, Surface Modification | google.comorganic-chemistry.orgcreative-biolabs.com |

Table of Compounds | Compound Name | | | :--- | | m-PEG8-bromide | | PEG8-Phe-Azo-C18 | | Sodium azide | | m-PEG8-azide | | Propargyl alcohol | | m-PEG8-propargyl | | m-PEG8-aldehyde | | m-PEG8-alcohol | | m-PEG8-carboxylic acid | | t-butyl bromoacetate |

Analytical and Spectroscopic Approaches for Characterizing M Peg8 Bromide Reactions and Derived Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of m-PEG8-bromide and its derivatives. magritek.com It provides detailed information about the chemical environment of atoms, allowing for the confirmation of structure and the monitoring of reaction progress. mdpi.comyoutube.com

Proton NMR (¹H NMR) is particularly powerful for assessing the purity of m-PEG8-bromide and for tracking the conversion of its terminal bromide group during conjugation reactions. temp.domains The spectrum of the starting material, m-PEG8-bromide, displays characteristic signals for the methoxy (B1213986) (–OCH₃) end group and the repeating ethylene (B1197577) glycol (–OCH₂CH₂O–) units.

A key diagnostic signal is that of the methylene (B1212753) protons adjacent to the bromine atom (–CH₂Br). The chemical shift of these protons is distinct from the main PEG backbone signals. Following a successful conjugation reaction, where the bromide is displaced by a nucleophile (e.g., an amine, thiol, or carboxylate from a target molecule), this –CH₂Br signal will disappear and new signals corresponding to the protons on the carbon adjacent to the newly formed bond will appear. nih.gov By comparing the integration of these end-group signals to the large integral of the repeating PEG units, the extent of the reaction and the purity of the final conjugate can be determined. sigmaaldrich.com This end-group analysis is a routine method for characterizing both the starting PEG material and its reaction products. temp.domainsresearchgate.net

| Assignment | Typical Chemical Shift (δ) in CDCl₃ | Description |

| Methoxy Protons (CH₃O–) | ~3.38 ppm | A sharp singlet corresponding to the three protons of the terminal methoxy group. temp.domains |

| PEG Backbone Protons (–OCH₂CH₂O–) | ~3.64 ppm | A large, often broad, signal representing the 32 protons of the eight repeating ethylene glycol units. temp.domains |

| Methylene Protons adjacent to Bromine (–CH₂Br) | ~3.8 ppm | A triplet corresponding to the two protons on the carbon directly bonded to the bromine atom. |

| Methylene Protons adjacent to Methoxy Group (CH₃O–CH₂–) | ~3.55 ppm | A triplet that can sometimes be distinguished from the main backbone signal. |

This interactive table provides typical ¹H NMR chemical shifts for m-PEG8-bromide. Actual values can vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. For m-PEG8-bromide, this technique confirms the integrity of the polyethylene (B3416737) glycol backbone. The spectrum will show a characteristic signal for the carbon of the methoxy group, a prominent signal for the repeating ethylene glycol carbons, and distinct signals for the carbons at the ends of the chain, including the carbon atom bonded to the bromine. The disappearance of the C-Br signal and the appearance of a new signal in the product's spectrum provide further evidence of a successful conjugation. researchgate.net

| Assignment | Typical Chemical Shift (δ) in CDCl₃ | Description |

| Methoxy Carbon (CH₃O–) | ~59.0 ppm | Signal for the terminal methoxy carbon. |

| PEG Backbone Carbons (–OCH₂CH₂O–) | ~70.6 ppm | A strong signal representing the carbons of the repeating ethylene glycol units. |

| Terminal Methylene Carbon (–CH₂Br) | ~30.2 ppm | Signal for the carbon atom directly bonded to the bromine. |

| Other Backbone Carbons | ~71-72 ppm | Signals for the carbons adjacent to the end groups, which may be resolved from the main backbone signal. |

This interactive table provides typical ¹³C NMR chemical shifts for m-PEG8-bromide. Actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Product Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of m-PEG8-bromide and its conjugates, thereby confirming successful reactions. uvic.ca The choice of ionization technique is critical for analyzing these polymeric compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and large molecules like PEG derivatives from solution. uvic.caeuropeanpharmaceuticalreview.com For m-PEG8-bromide, ESI-MS typically shows the molecular ion adducted with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). mdpi.com The monodisperse nature of m-PEG8-bromide results in a single, well-defined peak corresponding to its molecular weight plus the adduct ion.

When analyzing a reaction mixture or a purified conjugate, ESI-MS can identify the starting material, the desired product, and any byproducts. nih.gov The mass of the final conjugate will be the sum of the mass of the m-PEG8- moiety and the mass of the conjugated molecule, minus the mass of the leaving group (bromine) and the displaced proton. This precise mass information provides unambiguous confirmation of the conjugate's identity.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is highly effective for analyzing polymers and biomolecules. bruker.com In MALDI-MS, the sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. bioneer.com This technique is particularly useful for analyzing PEGylated molecules and can handle complex mixtures. nih.govresearchgate.net

For m-PEG8-bromide and its conjugates, MALDI-TOF (Time-of-Flight) MS provides a rapid and accurate determination of the molecular weight. nih.gov Similar to ESI-MS, the spectra typically show cation adducts. MALDI-MS is also valuable for assessing the purity of a conjugate, as it can detect unconjugated starting materials or the presence of molecules with multiple PEG chains attached.

| Technique | Ionization Method | Typical Ions Observed for m-PEG8-bromide | Key Advantages |

| ESI-MS | Soft ionization from solution via a charged capillary | [M+Na]⁺, [M+K]⁺, [M+H]⁺ | High sensitivity, suitable for polar molecules, easily coupled with liquid chromatography (LC-MS). uvic.ca |

| MALDI-MS | Laser-induced desorption from a solid matrix | [M+Na]⁺, [M+K]⁺ | High tolerance to salts and buffers, rapid analysis, good for large molecules and complex mixtures. bruker.com |

This interactive table summarizes the key features of ESI-MS and MALDI-MS for the analysis of m-PEG8-bromide.

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are essential for both the purification of m-PEG8-bromide conjugates from reaction mixtures and for the subsequent analysis of their purity. nih.gov The choice of method depends on the properties of the conjugate, such as its size, charge, and hydrophobicity.

Commonly used techniques include:

Size-Exclusion Chromatography (SEC): This method, also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume. chromatographyonline.com It is effective for separating the final PEG conjugate from smaller, unreacted molecules and reagents.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov It is particularly useful when the conjugated molecule is a charged species like a protein or peptide. Cation-exchange or anion-exchange chromatography can be used to separate the charged conjugate from unreacted, neutral m-PEG8-bromide. nih.govspringernature.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The attachment of the m-PEG8- chain alters the hydrophilicity of the target molecule, often allowing for the separation of the conjugate from the unreacted starting materials.

Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates molecules based on hydrophobicity and is often used for the analysis and purification of PEGylated proteins. springernature.comnih.gov

The purity of the final conjugate is typically assessed by analyzing the collected fractions from the preparative chromatography using one of the analytical chromatographic methods, often coupled with UV-Vis detection or mass spectrometry. thieme-connect.com

Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) Spectroscopy for Characterizing Conjugates and Assemblies

Spectroscopic techniques provide information that is complementary to chromatography, offering insights into the concentration, structure, and assembly of m-PEG8-bromide conjugates.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light by molecules containing chromophores. msu.edu For conjugates derived from m-PEG8-bromide, its application depends on the nature of the conjugated molecule. If the target molecule is a protein, its intrinsic aromatic amino acids (tryptophan and tyrosine) absorb light around 280 nm, which can be used to determine the protein concentration via the Beer-Lambert law. pan.olsztyn.pl

If the m-PEG8-bromide is attached to a molecule with a distinct chromophore, such as a dye or a photosensitive group like azobenzene (B91143), UV-Vis is essential for characterizing the conjugate. For example, in a study of a PEG8-phenylalanine-azobenzene conjugate (PEG8-Phe-Azo-C18), the UV-Vis spectrum showed a maximum absorption at 365 nm, corresponding to the π-π* transition of the trans-azobenzene isomer. researchgate.net Monitoring changes in this absorption band allows for the study of processes like photo-induced isomerization. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of biomolecules like proteins and peptides. univr.itcreative-biostructure.com

When m-PEG8-bromide is conjugated to a protein (a process known as PEGylation), a key concern is whether the conjugation process alters the protein's native conformation, which could impact its function. ECD is ideally suited to address this question. mazums.ac.irnih.gov

The far-UV region (190-260 nm) of the ECD spectrum provides information about the protein's secondary structure (α-helix, β-sheet content). mazums.ac.ir A comparison of the ECD spectra of the protein before and after conjugation can reveal any significant structural perturbations.

The near-UV region (250-350 nm) is sensitive to the environment of the aromatic amino acids and thus reflects the protein's tertiary structure. nih.gov

Furthermore, ECD can be used to study the formation of higher-order assemblies. In the case of the PEG8-Phe-Azo-C18 conjugate, which formed gels, ECD spectra were used to investigate the chiral organization of the chromophores within the self-assembled structure. researchgate.net

Table 3: Applications of UV-Vis and ECD in Conjugate Characterization

| Technique | Spectral Region | Information Gained | Example Application |

|---|---|---|---|

| UV-Vis Spectroscopy | 200-800 nm | Quantitation of chromophoric molecules; Monitoring reactions involving chromophores. | Determining protein concentration at 280 nm; Characterizing the isomerization of a PEG-azobenzene conjugate at 365 nm. pan.olsztyn.plresearchgate.net |

| Electronic Circular Dichroism (ECD) | Far-UV (190-260 nm) | Analysis of protein/peptide secondary structure (α-helix, β-sheet). | Assessing the impact of PEGylation on the secondary structure of a recombinant immunotoxin. mazums.ac.ir |

| Electronic Circular Dichroism (ECD) | Near-UV (250-350 nm) | Analysis of protein tertiary structure and the environment of aromatic residues. | Investigating changes in the tertiary fold of lysozyme (B549824) upon PEGylation. nih.gov |

Computational and Theoretical Investigations of M Peg8 Bromide Reactivity and Molecular Interactions

Quantum Chemical Calculations for Mechanistic Insights into Nucleophilic Substitution

The reactivity of m-PEG8-bromide is dominated by the presence of the terminal bromide, which is an excellent leaving group in nucleophilic substitution reactions. broadpharm.combroadpharm.com Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the intricate details of these reaction mechanisms. nih.govresearchgate.net

Nucleophilic substitution at the terminal carbon of m-PEG8-bromide typically proceeds via a bimolecular (SN2) mechanism. iosrjournals.org In this process, a nucleophile attacks the carbon atom, and the carbon-bromine bond breaks simultaneously, leading to an inversion of stereochemistry at the reaction center. iosrjournals.org DFT calculations can model this entire process, providing critical information about the reaction's energetics. researchgate.net

Key insights from quantum chemical calculations include:

Transition State (TS) Geometry and Energy: Calculations can determine the precise three-dimensional structure of the transition state, where the nucleophile and the leaving group are both partially bonded to the carbon atom. The energy of this transition state is crucial as it represents the activation energy barrier of the reaction. iosrjournals.orgmdpi.com

Reaction Energy Profile: By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This profile reveals whether the reaction is exothermic or endothermic and provides a quantitative measure of the reaction rate. For a typical SN2 reaction involving a bromide leaving group, the process is often energetically favorable. iosrjournals.org

Orbital Interactions: Analysis of the molecular orbitals, such as the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the m-PEG8-bromide (specifically the C-Br σ* anti-bonding orbital), explains the electronic basis for the reaction's feasibility. iosrjournals.org

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| ΔEactivation | Activation Energy Barrier (Energy of TS - Energy of Reactants) | +15 to +25 |

| ΔEreaction | Overall Reaction Energy (Energy of Products - Energy of Reactants) | -10 to -30 |

| C-Br Bond Length (Reactant) | Initial bond length of the carbon-bromine bond. | ~1.95 Å |

| C-Br Bond Length (TS) | Elongated carbon-bromine bond in the transition state. | ~2.40 Å |

| C-Nu Bond Length (TS) | Forming carbon-nucleophile bond in the transition state. | ~2.35 Å |

These theoretical studies confirm that the C-Br bond is the primary reactive site and that the reaction proceeds efficiently, making m-PEG8-bromide a versatile building block for synthesizing more complex PEGylated structures. broadpharm.combroadpharm.com

Molecular Dynamics Simulations of m-PEG8-bromide in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For m-PEG8-bromide, MD simulations provide atomic-level insights into its behavior in different environments, such as in aqueous solution or interacting with biological interfaces like cell membranes. nih.govacs.org

In Aqueous Solution: MD simulations of single PEG molecules in water show that they adopt a random-coil conformation. researchgate.net The ether oxygens of the PEG chain form hydrogen bonds with surrounding water molecules, which accounts for the high water solubility of PEG compounds. researchgate.netnih.gov Simulations can quantify key structural and dynamic properties:

Solvation Shell: Simulations reveal the structure of water molecules surrounding the PEG chain. A well-defined hydration layer is observed, which is critical for the biocompatibility and "stealth" properties of PEGylated materials. nih.gov

Ion Interactions: The ether oxygens of the PEG backbone can interact with and coordinate cations (e.g., Na+, K+). nih.gov MD simulations can characterize the strength and dynamics of these interactions, which are important in physiological environments.

At Interfaces: When m-PEG8-bromide is near an interface, such as a lipid bilayer (a model for a cell membrane), its behavior changes. All-atom MD simulations have shown that PEG chains can interact strongly with the headgroups of lipids. nih.govacs.org Depending on the properties of the membrane, the PEG chain may penetrate into the lipid bilayer. nih.gov This behavior is crucial for applications like drug delivery, where PEGylated nanoparticles or molecules must interact with cell surfaces. oipub.com

| Parameter | Environment | Typical Findings |

|---|---|---|

| Radius of Gyration (Rg) | Aqueous Solution | Correlates with a random-coil polymer model. researchgate.net |

| Water Coordination Number | Aqueous Solution | High number of H-bonds between PEG oxygens and water. nih.gov |

| Ion Binding | Salt Solution (e.g., NaCl) | Na+ ions show specific binding to ether oxygens. nih.gov |

| Membrane Interaction Energy | Lipid Bilayer Interface | Favorable interactions with lipid headgroups. acs.org |

Conformational Analysis of m-PEG8-bromide and its Conjugates

The biological and physical properties of PEGylated molecules are highly dependent on the conformation of the attached PEG chains. nih.govnih.gov When m-PEG8-bromide is conjugated to a surface (like a nanoparticle) or a larger molecule, the conformation of the PEG8 chain is governed by factors like its molecular weight and the surface grafting density (the distance between adjacent PEG chains). nih.govresearchgate.net

Theoretical models, such as the de Gennes model, describe two primary conformational regimes for surface-grafted polymers:

"Mushroom" Conformation: At low grafting densities, individual PEG chains have sufficient space and adopt a random-coil, mushroom-like shape. nih.govresearchgate.net

"Brush" Conformation: At high grafting densities, steric repulsion between adjacent chains forces them to stretch away from the surface in a more extended, brush-like conformation. nih.govbrighton.ac.uk

The transition between these regimes is a critical determinant of the conjugate's properties. A dense "brush" conformation is generally considered most effective for preventing protein adsorption and providing the "stealth" effect that prolongs the circulation time of PEGylated nanocarriers in the body. nih.govnih.gov Computational analysis allows for the prediction of the conformational state based on the physical parameters of the system. researchgate.net

The conformation of conjugates is also influenced by the specific linker chemistry used to attach the PEG chain, which can impact the stability and function of the conjugated protein or molecule. nih.gov

| Conformation | Governing Condition (RF/D) | Description | Key Property |

|---|---|---|---|

| Mushroom | RF/D ≤ 1 | Chains act as isolated coils. nih.gov | Moderate surface protection. |

| Brush | RF/D > 1 | Chains are stretched and extended due to steric repulsion. nih.gov | Excellent steric shielding and antifouling properties. nih.gov |

| RF = Flory radius of the PEG chain; D = average distance between grafting points. nih.gov |

Predictive Modeling of Reactivity and Selectivity in Complex Systems

Beyond studying isolated molecules, computational models can predict the reactivity and selectivity of m-PEG8-bromide within complex chemical or biological systems. This often involves multi-scale simulation approaches that combine the accuracy of quantum mechanics with the efficiency of classical molecular dynamics. nih.gov

For instance, predicting the outcome of a PEGylation reaction in a system containing multiple potential nucleophiles (e.g., different functional groups on a protein surface like amines and thiols) requires understanding both the intrinsic reactivity of each site and the influence of the surrounding environment.

Approaches to predictive modeling include:

QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: These hybrid methods treat the reactive core of the system (e.g., the terminal C-Br of m-PEG8-bromide and the attacking nucleophile) with high-level quantum mechanics, while the rest of the system (the bulk of the PEG chain, the protein, and the solvent) is modeled using less computationally expensive classical force fields. This approach provides accurate reaction energetics while accounting for the environmental context.

Free Energy Calculations: Methods like thermodynamic integration or umbrella sampling, often used in conjunction with MD simulations, can calculate the free energy profile of a reaction. This provides a more realistic prediction of reaction rates and equilibrium constants in solution compared to gas-phase quantum calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Models: While more common in drug discovery, QSAR principles can be applied to predict the reactivity of a series of PEGylated compounds. By correlating computed molecular descriptors (e.g., electrostatic potential, orbital energies) with experimentally observed reactivity, a predictive model can be developed.

These advanced modeling techniques are invaluable for optimizing reaction conditions, designing selective PEGylation strategies, and understanding the molecular-level interactions that govern the performance of materials and therapeutics derived from m-PEG8-bromide. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives in M Peg8 Bromide Chemistry

Development of Novel Chemistries Utilizing the Bromide Functionality

The core chemical utility of m-PEG8-bromide lies in its terminal bromide group. Bromide is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution (SN2) reactions. broadpharm.comaxispharm.commedkoo.com This fundamental reactivity is the cornerstone for developing novel chemical transformations and conjugation strategies.

Research is actively exploring the expansion of the nucleophile scope beyond traditional amine and thiol reactions. While the reaction of the bromo group with sulfhydryl (thiol) groups to form stable thioether bonds is a well-established method for bioconjugation axispharm.com, new frontiers are emerging. chemscene.com For instance, the synthesis of propargyl-terminated PEGs often involves the reaction of a PEG-hydroxyl group with propargyl bromide, showcasing the versatility of the bromide in forming carbon-heteroatom bonds. mdpi.com This principle is being extended to m-PEG8-bromide, where it can react with a diverse array of nucleophiles to create a library of derivatives.

Future developments are anticipated in the following areas:

Carbon-Carbon Bond Formation: Utilizing organometallic reagents or photoredox catalysis to engage the bromide in C-C bond-forming reactions, allowing the attachment of complex organic moieties.

Phosphorus-based Linkages: Reactions with phosphines or phosphites can yield phosphonium (B103445) salts or phosphonates, respectively. For example, derivatives like m-PEG8-(CH2)12-phosphonic acid ethyl ester have been synthesized, indicating the potential for creating novel linkers for binding to mineral surfaces or for use in flame-retardant materials. ambeed.com

Click Chemistry Precursors: The bromide can be converted to other functional groups compatible with click chemistry. For example, substitution with sodium azide (B81097) readily produces m-PEG8-azide, a key component for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. nih.gov

The following table summarizes the key reactivity of the bromide functionality:

| Nucleophile Type | Linkage Formed | Example Application |

| Thiol (-SH) | Thioether (-S-) | Protein conjugation (e.g., at cysteine residues) chemscene.commdpi.com |

| Amine (-NH2) | Secondary/Tertiary Amine (-NH- / -N<) | Small molecule or surface functionalization mdpi.com |

| Azide (N3-) | Azide (-N3) | Precursor for Click Chemistry nih.gov |

| Carboxylate (-COO-) | Ester (-COO-) | Pro-drug design, cleavable linkers |

| Alkoxide (-OR) | Ether (-O-) | Synthesis of complex PEG structures |

| Phosphine (PR3) | Phosphonium Salt | Reagents for Wittig-type reactions |

Integration of m-PEG8-bromide into Multifunctional Linkers for Advanced Bioconjugates

The defined length and hydrophilicity of the PEG8 chain make m-PEG8-bromide an ideal building block for constructing sophisticated, multifunctional linkers used in advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). broadpharm.comchemsrc.com In these constructs, the PEG linker serves to increase the aqueous solubility of the conjugate, reduce non-specific binding, and provide optimal spatial separation between the different functional ends of the molecule. axispharm.comnih.gov

The synthesis of these complex linkers often starts with m-PEG8-bromide as a scaffold. For example, a heterobifunctional linker can be created by reacting m-PEG8-bromide with a molecule containing a second, orthogonal functional group. A prime example is the synthesis of Bromo-PEG8-acid, which contains both the reactive bromide and a terminal carboxylic acid. broadpharm.com The acid can be activated to react with amines, while the bromide remains available for substitution with a thiol, enabling a three-part conjugation.

Future research is focused on creating linkers with precisely controlled properties:

PROTACs: In PROTACs, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. chemsrc.com The length and flexibility of the PEG8 linker derived from m-PEG8-bromide can be critical for achieving the correct ternary complex geometry for efficient protein degradation.

ADCs: In ADCs, the linker connects a cytotoxic payload to an antibody. The PEG8 moiety can improve the pharmacokinetic profile of the ADC. google.com Research is exploring how varying the PEG length (e.g., PEG4, PEG8, PEG12) affects the stability, efficacy, and tolerability of the conjugate. google.com

Branched and Dendritic Structures: Iterative synthetic methods can be used to build branched PEG structures starting from m-PEG8-bromide to create nanomaterials with high valency for multivalent binding to cell surface receptors. researchgate.net

The table below illustrates how m-PEG8-bromide can be a precursor for various advanced linker types.

| Precursor | Reactant | Resulting Multifunctional Linker | Potential Application |

| m-PEG8-bromide | Mercaptoacetic acid | m-PEG8-S-CH2-COOH | Conjugation to both amines and other functionalities |

| m-PEG8-bromide | N-Boc-cysteamine | m-PEG8-S-CH2-CH2-NHBoc | Protected amine for sequential conjugation |

| m-PEG8-bromide | Propargylamine | m-PEG8-NH-CH2-C≡CH | Alkyne handle for click chemistry |

| m-PEG8-bromide | 3-Azidopropan-1-ol | m-PEG8-O-(CH2)3-N3 | Azide handle for click chemistry |

Exploration of m-PEG8-bromide in Responsive and Adaptive Material Systems

"Smart" materials that change their properties in response to external stimuli are a major focus of materials science. magtech.com.cnmdpi.com The incorporation of PEG chains is a common strategy to impart hydrophilicity and biocompatibility to these systems. mdpi.com m-PEG8-bromide is a valuable tool for grafting these PEG chains onto surfaces or into polymer matrices to create responsive and adaptive systems.

The applications being explored include:

Stimuli-Responsive Hydrogels: Hydrogels are water-swollen polymer networks used in tissue engineering and drug delivery. nih.govmdpi.com m-PEG8-bromide can be used to introduce PEG chains into a hydrogel backbone. These PEG chains can influence the lower critical solution temperature (LCST) of thermoresponsive polymers or modulate the swelling behavior of pH-responsive hydrogels. mdpi.commdpi.com

Surface Modification: The bromide can react with functional groups on a surface (e.g., amines or thiols on a modified silicon wafer or gold nanoparticle) to create a dense layer of PEG chains. acs.org This "PEGylation" of surfaces is critical for creating non-fouling materials that resist protein adsorption, a key requirement for medical implants and biosensors. acs.orgmdpi.com

Self-Assembled Systems: When conjugated to hydrophobic molecules, m-PEG8-bromide creates amphiphiles that can self-assemble in aqueous solutions to form micelles or vesicles. These nanostructures can be designed to be responsive. For instance, incorporating a pH-sensitive bond between the PEG and the hydrophobic block could lead to disassembly and cargo release at the low pH of a tumor microenvironment. researchgate.net

Deep Eutectic Solvents (DESs): In a novel application, Polyethylene (B3416737) glycol (PEG-8) has been combined with salts like tetrabutylammonium (B224687) bromide to form deep eutectic solvents. plos.org These DESs have shown potential as environmentally friendly agents for applications such as natural gas sweetening. plos.org

Advancements in High-Throughput Synthesis and Characterization of m-PEG8-bromide Derivatives

To fully explore the potential of m-PEG8-bromide and its derivatives, efficient methods for synthesis and characterization are essential. High-throughput screening (HTS) and advanced analytical techniques are accelerating this process.

High-Throughput Synthesis: Automated liquid handling robots and parallel synthesis platforms enable the rapid creation of libraries of m-PEG8-bromide derivatives in 96-well plate formats. nih.govresearchgate.net By systematically varying reaction partners, conditions (e.g., pH, temperature), and stoichiometry, researchers can quickly identify optimal conditions for a desired conjugation or screen for derivatives with specific properties. nih.govresearchgate.net This approach is particularly valuable for optimizing the performance of PEGylated lipids in nanoparticle formulations for gene delivery or for defining the process parameters for creating PEGylated protein drugs. nih.govresearchgate.net

Advanced Characterization: The characterization of PEGylated molecules is challenging due to potential heterogeneity. acs.orgnih.gov Several mass spectrometry (MS) and chromatography techniques are crucial for this purpose.

| Technique | Information Provided | Reference |

| MALDI-TOF MS | Average molecular weight, degree of PEGylation, and distribution of PEGylated species. High-throughput capability. | creative-proteomics.com |